![molecular formula C24H38S2Si B566141 7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 1160106-12-6](/img/structure/B566141.png)

7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

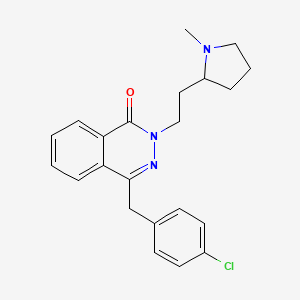

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is an organic compound with the molecular formula C24H38S2Si. It is a member of the silole family, which are known for their unique electronic properties. This compound is particularly notable for its use in organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene typically involves the reaction of di-n-octyldichlorosilane with 3,3’-dibromo-2,2’-bithiophene. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate, in a solvent like toluene .

Industrial Production Methods

Industrial production methods for 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding silane derivatives.

Substitution: Halogenation and other substitution reactions can introduce various functional groups onto the silole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Silane derivatives.

Substitution: Halogenated silole derivatives.

Scientific Research Applications

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene has a wide range of applications in scientific research:

Chemistry: Used in the study of conjugated polymers and their electronic properties.

Biology: Investigated for its potential use in bioelectronics and biosensors.

Medicine: Explored for its use in drug delivery systems and diagnostic tools.

Industry: Utilized in the development of organic photovoltaics, OLEDs, and other organic electronic devices

Mechanism of Action

The mechanism of action of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene involves its ability to participate in π-conjugation, which allows for efficient charge transport. The silole ring structure provides a low-lying LUMO (Lowest Unoccupied Molecular Orbital), which facilitates electron injection and transport. This makes it an excellent material for use in electronic devices where efficient charge transport is crucial .

Comparison with Similar Compounds

Similar Compounds

- 4,4-Dimethyl-4H-silolo[3,2-b:4,5-b’]dithiophene

- 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene-2,6-diyl

- 7,7’-(4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4-bromo-5-fluorobenzo[c][1,2,5]thiadiazole)

Uniqueness

4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is unique due to its long alkyl chains, which enhance its solubility and processability. This makes it more suitable for solution-based processing techniques, such as spin-coating and inkjet printing, compared to its shorter-chain analogs .

Properties

IUPAC Name |

7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38S2Si/c1-3-5-7-9-11-13-19-27(20-14-12-10-8-6-4-2)21-15-17-25-23(21)24-22(27)16-18-26-24/h15-18H,3-14,19-20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUESHXZKMJNIJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38S2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738134 |

Source

|

| Record name | 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160106-12-6 |

Source

|

| Record name | 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene influence the properties of the resulting polymer?

A2: While the research [] doesn't directly compare the structural influence of different donor units on the final polymer properties, it's understood that the choice of donor unit significantly impacts the polymer's electronic and optical characteristics. The presence of the silole ring and the two octyl chains in 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene likely influences the solubility, energy levels, and charge transport properties of the resulting polymer. Further investigation comparing 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene to other donor units would be needed to establish definitive structure-property relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B566058.png)

![1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid](/img/structure/B566071.png)